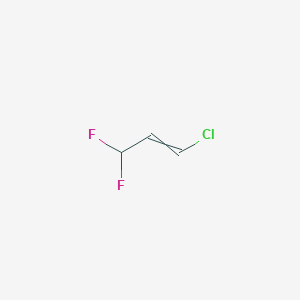

1-Chloro-3,3-difluoroprop-1-ene

Description

Properties

Molecular Formula |

C3H3ClF2 |

|---|---|

Molecular Weight |

112.50 g/mol |

IUPAC Name |

1-chloro-3,3-difluoroprop-1-ene |

InChI |

InChI=1S/C3H3ClF2/c4-2-1-3(5)6/h1-3H |

InChI Key |

ILJQUKRTBVYTFL-UHFFFAOYSA-N |

Canonical SMILES |

C(=CCl)C(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1,1,1,3-tetrachloropropane (HCC-250fa) reacts with anhydrous HF in the presence of a Lewis acid catalyst (e.g., TiCl₄ or SbCl₃) at temperatures below 150°C. The reaction proceeds via sequential halogen exchange, where chlorine atoms are replaced by fluorine. Key parameters include:

-

Temperature : 90–120°C to minimize side reactions.

-

Catalyst Loading : 5–10 wt% relative to the substrate.

The continuous removal of hydrogen chloride (HCl) and the target product shifts the equilibrium toward completion, achieving yields exceeding 75%. For example, a batch reactor charged with HCC-250fa, TiCl₄, and HF at 90°C produced this compound in 82% purity, with the remainder comprising unreacted intermediates.

Catalyst Optimization

Titanium tetrachloride (TiCl₄) outperforms SbCl₃ in selectivity due to its stronger Lewis acidity, which accelerates fluoride ion displacement. However, SbCl₃ offers better stability under prolonged reaction conditions. Mixed catalyst systems (e.g., TiCl₄/SnCl₄) have been explored to balance activity and longevity.

Isomerization of prefluorinated propenes provides a secondary route to this compound. This method capitalizes on the thermodynamic preference for the 1-chloro isomer under specific conditions.

Isomerization Process

Starting from 3-chloro-3,3-difluoroprop-1-ene (CAS 421-03-4), gas-phase isomerization at 300–400°C over a chromium oxide (Cr₂O₃) catalyst induces migration of the chlorine atom to the terminal position. The reaction follows a radical-mediated mechanism, with yields dependent on residence time and catalyst activation:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 350°C | 65–70 |

| Pressure | Atmospheric | – |

| Catalyst Loading | 15 g Cr₂O₃/L reactor | – |

Side products, including cis-1-chloro-3,3-difluoropropene, are minimized by optimizing gas hourly space velocity (GHSV) to 500 h⁻¹.

Dehydrohalogenation of 1,1,3-Trichloro-3,3-difluoropropane

Dehydrohalogenation eliminates HCl from polyhalogenated propanes to form the target alkene. This method is advantageous for its simplicity and compatibility with continuous flow systems.

Alkaline Dehydrohalogenation

Treatment of 1,1,3-trichloro-3,3-difluoropropane with aqueous potassium hydroxide (KOH) at 80–100°C induces β-elimination. The reaction is highly exothermic, necessitating controlled addition of the base:

Yields reach 85–90% when using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance interfacial contact.

Comparative Analysis of Methods

The table below evaluates the scalability, cost, and environmental impact of each method:

| Method | Yield (%) | Capital Cost | Operating Cost | Environmental Impact |

|---|---|---|---|---|

| Liquid-Phase Fluorination | 75–90 | High | Moderate | HCl waste generation |

| Gas-Phase Isomerization | 65–70 | Moderate | Low | Low byproduct formation |

| Dehydrohalogenation | 85–90 | Low | Low | Aqueous waste streams |

Liquid-phase fluorination remains the industrial standard due to its high yields, despite challenges in handling corrosive HF . Isomerization and dehydrohalogenation are preferred for small-scale production or when HF infrastructure is unavailable.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,3-difluoroprop-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or ammonia.

Addition Reactions: Often performed in the presence of catalysts like palladium or platinum, under mild to moderate temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

Substitution Reactions: Products include 3,3-difluoroprop-1-ene derivatives with various functional groups.

Addition Reactions: Products include halogenated alkanes or alkenes, depending on the reactants used.

Oxidation and Reduction Reactions: Products include epoxides, alcohols, or alkanes.

Scientific Research Applications

Applications in Pharmaceuticals

1-Chloro-3,3-difluoroprop-1-ene serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antipsychotics : Used in the synthesis of drugs that target neurotransmitter systems.

- Anti-inflammatory Drugs : Plays a role in developing compounds that reduce inflammation.

- Analgesics : Contributes to the synthesis of pain-relieving medications .

Case Study: Synthesis of Antipsychotic Agents

A notable application is its use in synthesizing specific antipsychotic agents that exhibit enhanced efficacy due to the presence of fluorine atoms, which increase lipophilicity and bioavailability.

Agrochemical Applications

In the agrochemical industry, this compound is utilized in producing pesticides and herbicides. Its high purity ensures effective pest control while minimizing environmental impact.

Case Study: Development of Herbicides

Research has demonstrated that formulations containing this compound exhibit improved efficacy against common agricultural pests, leading to higher crop yields and reduced chemical usage .

Applications in Materials Science

The compound also finds utility in materials science, particularly in the synthesis of organosilicon compounds and as a precursor in semiconductor manufacturing.

Chemical Reactions Involved:

- Substitution Reactions : It undergoes various substitution reactions to form organosilicon intermediates.

- Thin Film Deposition : Used in depositing silicon oxide and silicon nitride thin films essential for electronic components.

Studies indicate that this compound interacts with various biological molecules, influencing enzyme activity and cellular processes. The halogenated structure allows for strong interactions with biomolecules, affecting their stability and function.

Insights from Biological Studies

Research has shown that this compound can modulate enzyme activities involved in metabolic pathways, suggesting potential therapeutic applications beyond traditional uses.

Mechanism of Action

The mechanism of action of 1-chloro-3,3-difluoroprop-1-ene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new chemical bonds. Additionally, the presence of chlorine and fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

(E)-1-Chloro-3,3,3-trifluoroprop-1-ene (R1233zd(E))

Molecular Formula : C₃H₂ClF₃

Molecular Weight : 130.493 g/mol

Commercial Name : R1233zd(E)

Applications :

- Industrial use due to its thermodynamic stability and non-flammability . Key Properties:

- Thermodynamic Data : Critical temperature ($Tc$) = 166.5°C, critical pressure ($Pc$) = 3.63 MPa .

- Environmental Impact : Proposed for exemption from volatile organic compound (VOC) regulations due to low reactivity .

(E)-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))

Molecular Formula : C₃H₂F₄

Molecular Weight : 114.04 g/mol (estimated)

Commercial Name : HFO-1234ze(E)

Applications :

1,1-Dichloro-3,3-difluoroprop-1-ene

Molecular Formula : C₃H₂Cl₂F₂

Molecular Weight : 148.95 g/mol (estimated)

Applications :

3-Chloro-1,1,1-trifluoropropane

Molecular Formula : C₃H₄ClF₃

Molecular Weight : 132.51 g/mol

Applications :

- Laboratory chemical and precursor in fluorinated compound synthesis .

Key Properties : - Saturated structure (propane backbone) reduces reactivity compared to unsaturated propenes.

Comparative Data Table

Structural and Functional Insights

- Halogen Substitution :

- Unsaturation :

- Propenes (e.g., R1233zd(E)) exhibit higher reactivity than saturated analogues (e.g., 3-Chloro-1,1,1-trifluoropropane), making them suitable as refrigerants or synthetic intermediates .

Q & A

Q. What are the common synthetic routes for 1-chloro-3,3-difluoroprop-1-ene, and how do reaction conditions influence isomer selectivity?

The compound is typically synthesized via vapor-phase fluorination of chlorinated precursors (e.g., 1,1,3,3-tetrachloropropene) using chromium oxide-based catalysts. Reaction temperature (200–400°C), HF stoichiometry, and catalyst composition critically influence the selectivity between trans- and cis-isomers. For example, chromium oxide catalysts modified with nickel or magnesium oxides enhance trans-isomer selectivity (>90%) by stabilizing specific intermediates . Gas chromatography (GC) and NMR are used to quantify isomer ratios and validate selectivity .

Q. How can researchers characterize the thermodynamic properties of this compound?

Key properties like vapor pressure, boiling point (20.8°C), and heat capacity are determined experimentally using techniques such as vibrating-tube densimetry and speed-of-sound measurements. Equations of state (e.g., Helmholtz energy-based models) are calibrated against empirical data to predict phase behavior and critical parameters . Computational tools like NIST REFPROP integrate these datasets for thermodynamic simulations .

Q. What analytical methods are recommended for purity assessment and isomer differentiation?

Gas chromatography-mass spectrometry (GC-MS) is standard for quantifying isomers, with capillary columns (e.g., DB-624) resolving E/Z configurations. Nuclear magnetic resonance (NMR), particularly and , identifies structural features and confirms substitution patterns. For trace impurities, headspace GC coupled with electron capture detection (ECD) achieves sub-ppm sensitivity .

Advanced Research Questions

Q. How do reaction mechanisms differ between fluorination and isomerization pathways for synthesizing this compound?

Fluorination involves sequential Cl/F exchange via radical intermediates, where HF acts as both reactant and catalyst. Chromium oxide catalysts facilitate heterolytic cleavage of C-Cl bonds, while isomerization (e.g., E→Z) occurs thermally (>300°C) or via surface-mediated rearrangements. Kinetic studies show that fluorination follows Langmuir-Hinshelwood kinetics, whereas isomerization is governed by transition-state stabilization on catalyst surfaces .

Q. What strategies mitigate catalyst deactivation during continuous vapor-phase synthesis?

Catalyst lifetime is extended by doping chromium oxide with rare-earth metals (e.g., La, Ce), which reduce coke formation and HF-induced leaching. Regeneration protocols involve oxidative treatment (air at 500°C) to remove carbonaceous deposits. Process integration, such as coupling fluorination with in situ HF recycling, also minimizes deactivation .

Q. How can azeotrope-like behavior complicate the separation of this compound isomers, and what separation techniques are effective?

The E and Z isomers form near-azeotropic mixtures, making distillation inefficient. Extractive distillation with polar solvents (e.g., dimethylformamide) or adsorption using zeolites (e.g., 13X) improves separation efficiency. Membrane-based pervaporation with fluoropolymer membranes selectively enriches the Z-isomer (>95% purity) .

Q. What computational models predict the environmental impact and atmospheric lifetime of this compound?

Density functional theory (DFT) calculates reaction pathways with hydroxyl radicals (OH•), the primary atmospheric sink. Global warming potential (GWP) and ozone depletion potential (ODP) are estimated using the Atmospheric and Global Change (AGC) model, which incorporates radiative efficiency and lifetime data from smog chamber experiments .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points (e.g., 20.8°C vs. 19.93°C): How should researchers validate data?

Variations arise from differences in isomer composition and measurement techniques. Researchers should standardize samples (>99% purity, verified by GC) and use calibrated equipment (e.g., ebulliometry for precise boiling point determination). Cross-referencing with the NIST Chemistry WebBook or peer-reviewed datasets resolves inconsistencies .

Q. Conflicting reports on catalytic activity of chromium oxide vs. aluminum oxide: What factors explain this?

Catalyst performance depends on precursor treatment (calcination temperature, HF activation). Chromium oxide exhibits higher acidity, favoring Cl/F exchange, while aluminum oxide promotes side reactions (e.g., oligomerization). Controlled studies under identical conditions (pressure, HF flow rate) are needed to isolate variables .

Methodological Best Practices

Q. Designing scalable synthesis protocols: What parameters require optimization?

Key factors include:

Q. How to model reaction kinetics for industrial pilot studies?

Use plug-flow reactor models with Arrhenius parameters derived from microreactor data. Computational fluid dynamics (CFD) simulations optimize temperature gradients and residence time. Pilot-scale validation with online GC ensures model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.